(+)-5-Epi-aristolochene

Catalog No.
S623830
CAS No.
M.F
C15H24
M. Wt
204.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-5-Epi-aristolochene

Product Name

(+)-5-Epi-aristolochene

IUPAC Name

(4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15-/m1/s1

InChI Key

YONHOSLUBQJXPR-UMVBOHGHSA-N

SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Synonyms

5-epi-aristolochene

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Isomeric SMILES

C[C@@H]1CCCC2=CC[C@H](C[C@]12C)C(=C)C

The exact mass of the compound (+)-5-Epi-aristolochene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-5-Epi-aristolochene is a naturally occurring sesquiterpene with the chemical formula C15H24. It is characterized by its bicyclic structure, which consists of a naphthalene core with specific methyl substitutions at positions 4 and 4a, and a prop-1-en-2-yl group at position 6. This compound is primarily derived from the plant genus Aristolochia and plays a significant role in the biosynthesis of various secondary metabolites, including phytoalexins that are important for plant defense mechanisms .

The synthesis of (+)-5-epi-aristolochene involves several key reactions catalyzed by enzymes known as terpene cyclases. The primary enzyme responsible for its formation is 5-epi-aristolochene synthase, which catalyzes the cyclization of farnesyl diphosphate to produce the bicyclic structure. This reaction typically proceeds through a series of carbocation intermediates, where the formation of a tertiary carbocation at C7 is crucial for subsequent rearrangements that yield the final product .

The chemical pathway can be summarized as follows:

  • Formation of Carbocation: The initial step involves the generation of a carbocation from farnesyl diphosphate.
  • Cyclization: The carbocation undergoes cyclization to form the bicyclic structure of (+)-5-epi-aristolochene.
  • Methylation: Subsequent methylation reactions can lead to various derivatives and related compounds.

(+)-5-Epi-aristolochene exhibits notable biological activities, particularly as a precursor in the biosynthesis of phytoalexins like capsidiol, which are produced by plants in response to pathogen attack. These compounds play a protective role against fungal infections and other biotic stresses. Additionally, (+)-5-epi-aristolochene has been studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial effects .

Several methods have been developed for the synthesis of (+)-5-epi-aristolochene, including:

  • Enzymatic Synthesis: Utilizing 5-epi-aristolochene synthase from tobacco or other plants, which catalyzes the conversion of farnesyl diphosphate into (+)-5-epi-aristolochene directly .
  • Chemical Synthesis: Laboratory-based synthetic routes have been explored, often involving multi-step processes that mimic natural biosynthetic pathways or utilize synthetic organic chemistry techniques to construct the bicyclic framework.

(+)-5-Epi-aristolochene has applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses due to their biological activities.
  • Agriculture: As a precursor to phytoalexins, it plays a role in enhancing plant resistance to pathogens.
  • Natural Products Chemistry: It serves as a model compound for studying terpenoid biosynthesis and enzyme mechanisms.

Research has indicated that (+)-5-epi-aristolochene interacts with various biological systems, primarily through its role as a precursor in metabolic pathways leading to phytoalexin production. Studies have shown that feeding plants with labeled (+)-5-epi-aristolochene can lead to increased levels of capsidiol and other defense-related compounds, highlighting its importance in plant defense mechanisms .

Several compounds share structural similarities with (+)-5-epi-aristolochene, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
AristolocheneSesquiterpenePrecursor to various bioactive compounds
CapsidiolSesquiterpenePhytoalexin involved in plant defense
Germacrene DSesquiterpeneAntimicrobial properties; involved in essential oil production
Beta-caryophylleneSesquiterpeneAnti-inflammatory and analgesic properties

Uniqueness of (+)-5-Epi-aristolochene: Unlike many other sesquiterpenes, (+)-5-epi-aristolochene is specifically noted for its role as a precursor in the biosynthesis of capsidiol and other phytoalexins, making it particularly significant in plant defense responses against pathogens . Its unique structural features also contribute to its distinct biological activities compared to related compounds.

Role of 5-Epi-Aristolochene Synthase (TEAS)

5-Epi-aristolochene synthase, commonly known as tobacco 5-epi-aristolochene synthase (TEAS), represents a pivotal enzyme in sesquiterpene biosynthesis and serves as one of the most extensively studied plant terpene cyclases [9] [10]. This enzyme belongs to the class I terpene synthase family and catalyzes the cyclization of farnesyl diphosphate to form (+)-5-epi-aristolochene, a bicyclic sesquiterpene that serves as a crucial precursor in the biosynthesis of phytoalexins such as capsidiol [12] [13].

TEAS was the first plant sesquiterpene cyclase to be cloned and sequenced, making it an invaluable model system for understanding the enzymatic mechanisms underlying sesquiterpene biosynthesis [11] [15]. The enzyme exhibits systematic name (2E,6E)-farnesyl-diphosphate diphosphate-lyase ((+)-5-epiaristolochene-forming) and operates through a magnesium-dependent mechanism [10] [12].

The crystal structure of TEAS reveals an all-helical protein architecture characteristic of class I terpene synthases, with the active site adopting both open and closed conformations during catalysis [7] [13]. The enzyme undergoes significant conformational changes from an inactive open state to an active closed conformation, which is essential for proper substrate binding and catalytic function [7] [12]. The active site contour is highly complementary to the shape of (+)-5-epi-aristolochene, demonstrating the template-like function of terpene cyclases in directing specific cyclization reactions [7] [33].

Enzyme PropertyValueReference
Molecular Weight62.2 kDa [38]
Systematic Name(2E,6E)-farnesyl-diphosphate diphosphate-lyase [10]
Enzyme Commission NumberEC 4.2.3.61 [10]
Cofactor RequirementMg²⁺ (3 ions) [12]
Cellular LocationCytoplasm [38]

The enzyme demonstrates remarkable catalytic versatility, with the ability to generate multiple cyclization products depending on reaction conditions and substrate variants [11] [14]. Under standard conditions using (2E,6E)-farnesyl diphosphate as substrate, TEAS produces (+)-5-epi-aristolochene as the major product while generating various minor sesquiterpene products through alternative cyclization pathways [9] [11].

TEAS exhibits unique substrate flexibility, capable of utilizing geometric isomers of farnesyl diphosphate to generate entirely different product profiles [14] [16]. When presented with (2Z,6E)-farnesyl diphosphate, the enzyme efficiently catalyzes cyclization along the cisoid pathway, producing predominantly (+)-2-epi-prezizaene and other bisabolyl-derived sesquiterpenes [16] [52].

Reaction Mechanisms and Carbocation Intermediates

The biosynthetic pathway of (+)-5-epi-aristolochene involves a complex series of carbocation-mediated cyclization reactions initiated by the ionization of farnesyl diphosphate [11] [13]. The reaction mechanism begins with magnesium ion-assisted departure of the diphosphate moiety from farnesyl diphosphate, generating the reactive (E,E)-farnesyl cation [11] [17].

The initial cyclization step involves a 1,10-cyclization where the C10-C11 double bond attacks the nascent carbocation center at C1, forming a germacren-11-yl cation intermediate [11] [24]. This intermediate subsequently undergoes deprotonation from the C13 methyl group to yield the neutral intermediate (+)-germacrene A [11] [24]. The formation of germacrene A as a discrete intermediate has been demonstrated through isotope trapping experiments and studies with the Y520F mutant of TEAS [11] [24].

The key mechanistic step involves the reprotonation of germacrene A at C6, generating a germacrenyl cation that subsequently undergoes a 2,7 ring closure to form the eudesmyl cation, characterized by a cis-decalin ring system [11] [20]. This eudesmyl cation represents a critical branch point in the cyclization cascade, from which multiple rearrangement pathways diverge [11] [33].

Carbocation IntermediateFormation MechanismSubsequent ReactionReference
Farnesyl CationDiphosphate departure1,10-cyclization [11] [17]
Germacren-11-yl CationC1-C10 cyclizationDeprotonation to germacrene A [11] [24]
Germacrene ANeutral intermediateReprotonation at C6 [11] [24]
Eudesmyl Cation2,7-ring closureHydride/methyl migrations [11] [20]
Eremophilenyl CationC14 methyl migrationFinal deprotonation [11] [20]

Following eudesmyl cation formation, the pathway to (+)-5-epi-aristolochene proceeds through a series of Wagner-Meerwein rearrangements [11] [20]. A critical 1,2-hydride shift occurs from C2 to the Re face of the C3 carbocation, establishing the R stereochemistry observed at C3 in the final product and relocating the carbocation center to C2 [11] [29].

The most significant rearrangement involves the migration of the C14 methyl group from C7 to C2, generating the eremophilenyl cation [11] [20]. This methyl migration represents the predominant Wagner-Meerwein rearrangement in the TEAS-catalyzed reaction and is essential for forming the characteristic skeletal framework of (+)-5-epi-aristolochene [11] [29].

The reaction cascade concludes with stereospecific deprotonation at C8 of the eremophilenyl cation, yielding the final bicyclic product (+)-5-epi-aristolochene [11] [20]. The enzyme active site provides precise control over this final deprotonation step, ensuring the formation of the correct double bond geometry and stereochemistry [12] [33].

Computational studies using density functional theory have revealed that many of the carbocation intermediates in this cyclization cascade exist as highly transient species with lifetimes on the order of femtoseconds [20] [23]. These studies demonstrate that secondary carbocations are typically found near transition state structures rather than as stable minima on the potential energy surface [20] [23].

Alternative Cyclization Pathways and Byproducts

TEAS demonstrates remarkable catalytic promiscuity, generating numerous alternative sesquiterpene products through divergent cyclization pathways [9] [11]. Comprehensive analysis using gas chromatography-mass spectrometry has revealed the formation of at least 15 distinct sesquiterpene products from the single substrate farnesyl diphosphate [9] [11].

The major alternative products arise from premature termination of the cyclization cascade at various carbocation intermediates [11] [30]. From the eudesmyl cation intermediate, elimination reactions can occur at positions α, β, or γ to the carbocation center, leading to the formation of α-selinene, β-selinene, and selina-4,11-diene, respectively [11] [33]. These selinene products account for significant portions of the minor product spectrum and provide evidence for the presence of fully active enzyme [11] [30].

Alternative ProductPercentage of TotalFormation PathwayReference
(-)-4-epi-eremophilene~8-12%C6 elimination from eremophilenyl cation [11] [30]
α-selinene~2-4%α-elimination from eudesmyl cation [11] [30]
β-selinene~2-3%β-elimination from eudesmyl cation [11] [30]
(-)-spirolepechinene~1-2%C6 alkyl shift pathway [11] [30]
(-)-premnaspirodiene~1-2%C8 alkyl shift pathway [11] [30]

The most abundant minor product is (-)-4-epi-eremophilene, which results from deprotonation at C6 rather than C8 of the eremophilenyl cation [11] [30]. This product demonstrates the competing elimination pathways available to the final carbocation intermediate and highlights the importance of active site architecture in directing regioselective deprotonation [11] [33].

Alternative alkyl shift pathways from the eudesmyl cation generate spirocyclic products including (-)-spirolepechinene and (-)-premnaspirodiene [11] [30]. These products arise from 1,2-shifts of C6 or C8 alkyl groups to C2, respectively, creating spirojatamyl or vetispiryl carbocations that subsequently eliminate to form the observed products [11] [30].

A particularly intriguing aspect of TEAS catalysis is the formation of products derived from the (Z,E)-farnesyl cation, which requires initial isomerization of the C2-C3 double bond following farnesyl diphosphate ionization [11] [16]. Products such as (-)-α-cedrene, isoprezizaene, and β-acoradiene account for approximately 2.5% of the total hydrocarbon products, indicating that roughly 1 in every 40 turnovers proceeds through this alternative isomerization pathway [11] [16].

The cisoid cyclization pathway initiated by (Z,E)-farnesyl cation formation involves a 1,6-cyclization followed by various rearrangements including 1,2-hydride shifts and ring closures [11] [16]. This pathway generates structurally distinct products with different ring systems compared to the major transoid pathway, demonstrating the remarkable mechanistic flexibility of TEAS [14] [16].

When TEAS is provided with the preisomerized substrate (2Z,6E)-farnesyl diphosphate, the enzyme generates an exclusive spectrum of cisoid products with high catalytic efficiency [14] [16]. The major product under these conditions is (+)-2-epi-prezizaene (44% yield), accompanied by (-)-α-cedrene (21.5%), (R)-(-)-β-curcumene (15.5%), and several other bisabolyl-derived sesquiterpenes [16] [52].

Cisoid Pathway ProductPercentage YieldStructural ClassReference
(+)-2-epi-prezizaene44%Tricyclic [16] [52]
(-)-α-cedrene21.5%Bicyclic cedrene [16] [52]
(R)-(-)-β-curcumene15.5%Monocyclic [16] [52]
α-acoradiene3.9%Tricyclic acorane [16] [52]
4-epi-α-acoradiene1.3%Tricyclic acorane [16] [52]

XLogP3

5.2

Wikipedia

(+)-5-epi-aristolochene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 02-18-2024
O Maille et al. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases Nature Chemical Biology, doi: 10.1038/nchembio.113, published online 7 September 2008 http://www.nature.com/naturechemicalbiology

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